molecular formula C20H14N4O3 B2577060 3-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887867-67-6

3-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2577060
CAS RN: 887867-67-6
M. Wt: 358.357
InChI Key: DOQRZBLBLKTJQN-UHFFFAOYSA-N
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Description

3-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the oxadiazole family, which has been shown to have a range of biological activities.

Scientific Research Applications

Platelet Aggregation Inhibition

A study by Chern, Chen, and Kan (2005) on the synthesis of 3-Aryl-5-Alicylic-(1,2,4)-oxadiazoles, closely related to the chemical structure , highlights their potential as novel platelet aggregation inhibitors. These compounds prevent human platelet aggregation induced by thromboxane derivatives and adenosine diphosphate. This suggests the possible use of similar compounds in anti-platelet therapies (Chern, Chen, & Kan, 2005).

Anti-Cancer Agents

Gangapuram and Redda (2009) synthesized novel compounds including 1,3,4-oxadiazole derivatives with potential anti-inflammatory and anti-cancer properties. Their research indicates that derivatives of this chemical class could be important in the development of new therapeutic agents for cancer treatment (Gangapuram & Redda, 2009).

Novel RET Kinase Inhibitors

Han et al. (2016) discovered benzamide derivatives containing 1,2,4-oxadiazole as novel RET kinase inhibitors, effective in cancer therapy. These compounds showed significant inhibition of RET kinase activity, suggesting their potential as lead compounds in cancer treatment (Han et al., 2016).

Synthesis of Bicyclic Heterocyclic Derivatives

El‐Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives. This research contributes to the development of novel bicyclic heterocyclic compounds, which could have significant applications in various fields of chemistry and pharmacology (El‐Sayed et al., 2008).

Antioxidant Activity

Bondock, Adel, and Etman (2016) evaluated the antioxidant activity of synthesized 1,3,4-oxadiazole derivatives. Their findings suggest that these compounds could be effective antioxidants, providing protection against DNA damage (Bondock, Adel, & Etman, 2016).

properties

IUPAC Name

3-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-18(22-20-24-23-19(27-20)14-9-11-21-12-10-14)15-5-4-8-17(13-15)26-16-6-2-1-3-7-16/h1-13H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQRZBLBLKTJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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